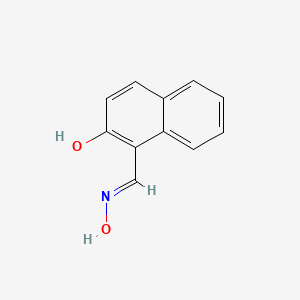

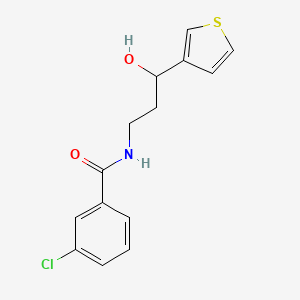

2-Hydroxy-1-naphthaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-1-naphthaldehyde oxime is a Schiff base compound derived from naphthalene Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

作用機序

Target of Action

The primary target of 1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol, also known as 2-hydroxy-1-naphthaldoxime, is Al3+ ions . The compound has been used as a fluorescence-enhanced sensor for these ions, showing excellent selectivity and ultra-sensitivity .

Mode of Action

The compound interacts with its targets through a mechanism that involves fluorescence enhancement . This interaction results in a change in the compound’s emission properties, which can be detected and measured . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound’s interaction with Al3+ ions suggests it may play a role in pathways involving these ions .

Result of Action

The primary result of the compound’s action is the enhancement of fluorescence in the presence of Al3+ ions . This makes it a useful tool for detecting and measuring the concentration of these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol. For example, the compound’s fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-naphthaldehyde oxime can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a methanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

化学反応の分析

Types of Reactions

2-Hydroxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the reagent used.

科学的研究の応用

2-Hydroxy-1-naphthaldehyde oxime has several applications in scientific research:

類似化合物との比較

Similar Compounds

1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

1-[(4-Methoxyphenylimino)-methyl]-naphthalen-2-ol: Known for its nonlinear optical properties and used in optical limiting devices.

Uniqueness

2-Hydroxy-1-naphthaldehyde oxime is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions makes it particularly valuable in the development of sensors and catalysts .

特性

CAS番号 |

7470-09-9 |

|---|---|

分子式 |

C11H9NO2 |

分子量 |

187.19 g/mol |

IUPAC名 |

1-(hydroxyiminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H |

InChIキー |

VPTYRUGUZUYAGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)O |

溶解性 |

not available |

製品の起源 |

United States |

Q1: What metals can 2-hydroxy-1-naphthaldoxime chelate with, and what are the applications of these complexes?

A1: 2-Hydroxy-1-naphthaldoxime acts as a chelating agent for various metal ions, including but not limited to:

- Palladium (II): Forms a stable complex that allows for the gravimetric determination of palladium. [] This is useful in analyzing minerals and other samples containing palladium.

- Copper (II): Similar to palladium, 2-hydroxy-1-naphthaldoxime facilitates the gravimetric determination of copper. []

- Nickel (II): The compound enables both gravimetric [] and extraction-spectrophotometric determination of nickel. [] This provides multiple analytical approaches for nickel analysis.

- Cobalt (II): Extraction-spectrophotometric determination of cobalt is possible using 2-hydroxy-1-naphthaldoxime. []

- Titanium (IV): The compound serves as an analytical reagent for titanium (IV). []

- Uranium: 2-Hydroxy-1-naphthaldoxime enables the spectrophotometric estimation of uranium. []

- Manganese (II), Zinc (II): Along with copper and cobalt, it forms complexes with these metals that have been studied for their spectral and magnetic properties. []

Q2: How does the structure of 2-hydroxy-1-naphthaldoxime contribute to its ability to form stable complexes with metals?

A2: The molecule possesses two functional groups capable of coordinating with metal ions:

Q3: Can 2-hydroxy-1-naphthaldoxime be used to create azo dyes, and what factors affect their stability?

A3: Yes, 2-hydroxy-1-naphthaldoxime reacts with diazotized sulfanilic acid salt to form stable azo dyes. [] The stability constants (K) of these dyes are influenced by:

- Temperature: Dye formation is generally favored at lower temperatures, indicating an exothermic process. []

- pH: The optimal pH for dye formation and stability varies depending on the specific oxime used. []

- Oxime isomer (syn or anti): Different isomers of the oxime can lead to variations in stability constant values for the resulting azo dyes. []

Q4: What analytical techniques are commonly used to study 2-hydroxy-1-naphthaldoxime and its metal complexes?

A4: Various analytical techniques are employed to characterize 2-hydroxy-1-naphthaldoxime and its metal complexes, including:

- Gravimetric analysis: Used to determine the amount of a substance by measuring the mass of a precipitate. [, , , ]

- Spectrophotometry: Relies on measuring the absorbance or transmission of light through a solution containing the analyte. [, , , , ]

- Spectral studies: Involve examining the interaction of electromagnetic radiation with the molecule, providing information about its electronic structure and bonding. []

- Magnetic studies: Used to investigate the magnetic properties of the metal complexes, which can provide insights into their electronic configuration and geometry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)

![3-Piperidin-4-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/new.no-structure.jpg)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2871145.png)

![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)